molecular formula C19H17Cl2N3O2S2 B12155827 N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12155827
M. Wt: 454.4 g/mol
InChI Key: HRXVFQCOEFZPDA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a dichlorophenyl group, a benzothieno pyrimidine core, and a sulfanyl acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the Dichlorophenyl Group: This step may involve a substitution reaction where a dichlorophenyl group is introduced to the core structure.

    Attachment of the Sulfanyl Acetamide Moiety: This final step involves the addition of the sulfanyl acetamide group, often through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the addition of oxygen or removal of hydrogen, potentially altering the functional groups present in the compound.

    Reduction: This reaction could involve the addition of hydrogen or removal of oxygen, potentially converting ketone groups to alcohols.

    Substitution: This reaction could involve the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a hydroxylated product.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a specialty chemical in the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothieno pyrimidine derivatives or acetamide-based compounds. Examples could include:

  • N-(2,5-dichlorophenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
  • N-(2,5-dichlorophenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide

Uniqueness

The uniqueness of N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide lies in its specific structural features, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H17Cl2N3O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17Cl2N3O2S2/c1-24-18(26)16-11-4-2-3-5-14(11)28-17(16)23-19(24)27-9-15(25)22-13-8-10(20)6-7-12(13)21/h6-8H,2-5,9H2,1H3,(H,22,25)

InChI Key

HRXVFQCOEFZPDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)SC4=C2CCCC4

Origin of Product

United States

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